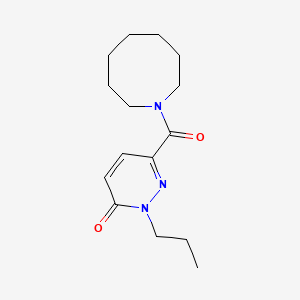
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine, also known as EMP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. EMP is a pyrrolidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes involved in inflammatory pathways. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been reported to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been reported to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been reported to have antiproliferative effects on cancer cells, indicating its potential as a cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine.
実験室実験の利点と制限
One advantage of using 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine in lab experiments is its potential as a building block for the synthesis of various compounds. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been reported to be relatively easy to synthesize using various methods. However, one limitation of using 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
Future research on 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could focus on further understanding its mechanism of action and potential side effects. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could also be studied for its potential as a treatment for various diseases, including cancer and inflammatory diseases. In addition, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could be studied for its potential as a building block for the synthesis of various compounds in organic synthesis. Finally, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could be studied for its potential as a precursor for the synthesis of metal sulfide nanoparticles in materials science.
合成法
The synthesis of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been achieved using various methods, including the reaction of 4-methyl-5-ethylthiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent. Another method involves the reaction of 1-(5-ethyl-4-methylthiophene-2-carbonyl)pyrrolidin-2-one with a reducing agent such as sodium borohydride. The synthesis of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been achieved using a microwave-assisted method, which has been reported to be more efficient and faster than traditional methods.
科学的研究の応用
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer. In organic synthesis, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been used as a building block for the synthesis of various compounds. In materials science, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been used as a precursor for the synthesis of metal sulfide nanoparticles.
特性
IUPAC Name |
(5-ethyl-4-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-3-10-9(2)8-11(15-10)12(14)13-6-4-5-7-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGFSZKEHFGCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7499968.png)
![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)
![2-(4-benzylpiperidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7500004.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)





![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)
